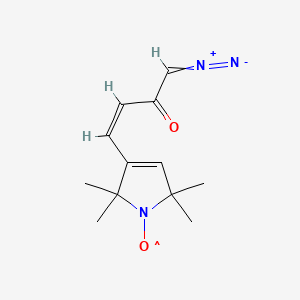
Dobpo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dobpo, also known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, is a phosphorus-containing compound widely used as a flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials, particularly in polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dobpo can be synthesized through a one-pot process involving the reaction of 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide with vanillin and 2-aminobenzothiazole. The reaction is typically carried out in the presence of an acid catalyst . Another method involves the interaction of Grignard reagents with chlorophosphines, which is a more convenient synthetic route .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aryl ketone with a this compound compound in the presence of an acid catalyst. This method ensures good flame retardancy and thermal stability .
Analyse Chemischer Reaktionen
Types of Reactions: Dobpo undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to engage in reactions with unsaturated groups within materials like asphalt, catalyzing the transformation of saturates into aromatics and resins .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Grignard reagents, organolithium compounds, and halogenophosphines. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include various phosphine derivatives, which are used as flame retardants in different applications .
Wissenschaftliche Forschungsanwendungen
Dobpo and its derivatives have a wide range of scientific research applications. They are extensively used as flame retardants in epoxy resins, polycarbonates, and other polymeric materials. These compounds enhance the thermal stability and flame retardancy of the materials, making them suitable for use in aerospace, electronics, and construction industries . Additionally, this compound-based compounds are being explored for their potential use in reducing fire hazards and improving the safety of various materials .
Wirkmechanismus
Dobpo exerts its flame retardant effects through a combination of barrier effects in the condensed phase and flame inhibition effects in the gaseous phase. In the condensed phase, this compound promotes the formation of a dense and stable char layer, which acts as a barrier to heat and mass transfer. In the gaseous phase, this compound releases non-combustible gases and phosphorus-containing radicals, which inhibit the combustion process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dobpo include resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate), which are also used as flame retardants .
Uniqueness: this compound is unique in its ability to integrate multiple phosphorus oxidation states into one molecular structure, enhancing its flame retardant efficiency. This synergistic effect makes this compound-based derivatives highly effective in reducing flammability and improving the thermal stability of materials .
Eigenschaften
CAS-Nummer |
79114-73-1 |
|---|---|
Molekularformel |
C12H16N3O2 |
Molekulargewicht |
234.27 g/mol |
InChI |
InChI=1S/C12H16N3O2/c1-11(2)7-9(12(3,4)15(11)17)5-6-10(16)8-14-13/h5-8H,1-4H3/b6-5- |
InChI-Schlüssel |
CVMJCZOEMPYFAJ-WAYWQWQTSA-N |
Isomerische SMILES |
CC1(C=C(C(N1[O])(C)C)/C=C\C(=O)C=[N+]=[N-])C |
Kanonische SMILES |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)C=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



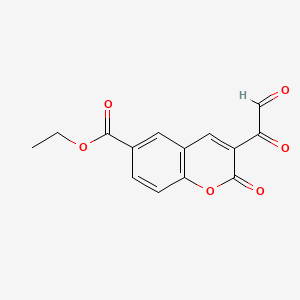

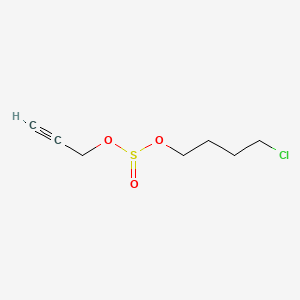

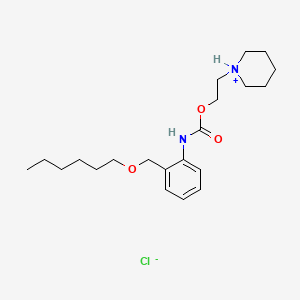
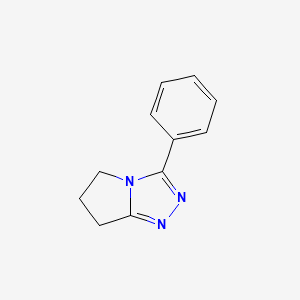
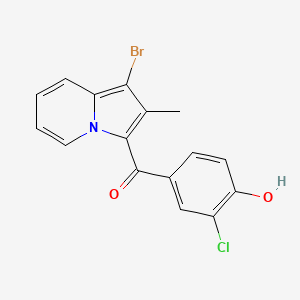
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
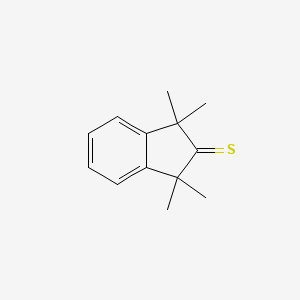
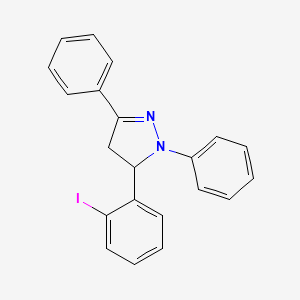

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
